3-Bromo-2-fluorophenylboronic acid
Overview
Description
3-Bromo-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst facilitates the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of novel compounds, which can be used in various applications, including the creation of liquid crystalline fluorobiphenylcyclohexenes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by the presence of air . Cyclobutylboronic acid, a similar compound, is known to decompose in air . Therefore, care must be taken when handling these compounds, especially under specific environmental conditions .
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-Bromo-2-fluorophenyl)boronic acid a valuable tool in studying protease function and developing protease inhibitors .
Cellular Effects
The effects of (3-Bromo-2-fluorophenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Bromo-2-fluorophenyl)boronic acid can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
At the molecular level, (3-Bromo-2-fluorophenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming a covalent bond with the catalytic serine residue. This inhibition can lead to changes in gene expression and cellular function. Additionally, (3-Bromo-2-fluorophenyl)boronic acid can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-2-fluorophenyl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-Bromo-2-fluorophenyl)boronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-Bromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Bromo-2-fluorophenyl)boronic acid can induce toxic effects, including cellular damage and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
(3-Bromo-2-fluorophenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, (3-Bromo-2-fluorophenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can be taken up by cells via active transport mechanisms and distributed to specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of (3-Bromo-2-fluorophenyl)boronic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Bromo-2-fluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant conditions of the reaction, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- Phenylboronic acid
Comparison: 3-Bromo-2-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLOSORNRRMFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584268 | |
Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-97-8 | |
Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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